Home > Products > Building Blocks P15092 > (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone
(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone - 1263378-61-5

(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone

Catalog Number: EVT-497836
CAS Number: 1263378-61-5
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone Oxime []

  • Compound Description: This compound represents a piperidine derivative synthesized and analyzed using DFT techniques. Studies focused on understanding its molecular characteristics, including optimized molecular geometry, reactive parameters, and frontier molecular orbitals. []

(E)-3-(4-(Benzyloxy) phenyl)-2-((Substituted Benzylidene) Amino)-1-(Thiazolidin-3-yl) Propan-1-One Derivatives []

  • Compound Description: This series of asymmetric compounds was synthesized from (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one and various substituted aldehydes. These derivatives demonstrated notable antibacterial and antifungal activities. []

[1-(Substituted-benzoyl)-piperidin-4yl]-(2,4-difluoro-phenyl)-methanone Oximes []

  • Compound Description: This series of compounds, synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, was investigated for antibacterial activity, antioxidant properties using DPPH and ferrous ion chelating assays, and antiproliferative effects against MCF7, U373, and C6 rat glioma cell lines. []

(4-Fluorophenyl) {1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone []

  • Compound Description: This compound, a precursor in the radiosynthesis of a potential SPECT tracer for 5-HT2A receptors, was synthesized with a 40% yield. Its radioiodinated counterpart demonstrated brain uptake in mice, prompting further investigation for in vivo quantification of 5-HT2A receptors. []

(4-Fluorophenyl)[1-(3-iodophenethyl)piperidin-4-yl]methanone []

  • Compound Description: Evaluated as a potential SPECT tracer for the 5-HT2A receptor, this compound displayed promising brain uptake in NMRI mice, encouraging further studies in larger animals. []

5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) []

  • Compound Description: LDK378 is a novel, potent, and selective anaplastic lymphoma kinase (ALK) inhibitor. Developed to address shortcomings of earlier ALK inhibitors, LDK378 demonstrates substantial antitumor activity in ALK-positive cancer patients and is currently undergoing phase 1 and phase 2 clinical trials. []
  • Relevance: Although this compound shares the piperidin-4-yl structural element with (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone, it lacks the methanone linker and incorporates a complex substituted pyrimidine-2,4-diamine moiety, leading to significant structural differences from the target compound. []
Source and Classification

This compound is synthesized from piperidine and substituted phenyl derivatives, particularly involving the benzyloxy group. The classification of (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone falls within the broader category of organic compounds known as ketones and amines, specifically focusing on heterocyclic compounds due to the presence of the piperidine ring.

Synthesis Analysis

The synthesis of (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone involves several steps that can include:

  1. Formation of the Piperidine Derivative:
    • Typically starts with the reaction of piperidine with an appropriate aromatic aldehyde or ketone.
    • For example, a common route involves using (4-methoxyphenyl)(piperidin-4-yl)methanone as a precursor, which can be modified through various reactions to introduce the benzyloxy group.
  2. Reflux Conditions:
    • The reaction mixture is often refluxed in solvents like ethanol or methanol to facilitate the reaction.
    • Parameters such as temperature (usually around 60°C) and time (ranging from several hours to days) are critical for successful synthesis.
  3. Purification:
    • After synthesis, the crude product is purified using silica gel column chromatography, employing solvents such as ethyl acetate and hexane in various ratios to achieve separation.

The synthesis process yields (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone in moderate to high yields depending on the conditions and purity desired .

Molecular Structure Analysis

The molecular structure of (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone can be described as follows:

  • Molecular Formula: C17_{17}H20_{20}N\O
  • Molecular Weight: Approximately 270.35 g/mol
  • The structure consists of a piperidine ring connected to a phenyl group that carries a benzyloxy substituent. The ketone functional group is positioned on the piperidine nitrogen.

Structural Features

  1. Piperidine Ring: A six-membered saturated ring containing one nitrogen atom.
  2. Benzyloxy Group: An aromatic ether substituent which enhances the lipophilicity and potentially the biological activity of the compound.
  3. Carbonyl Group: The presence of a carbonyl group contributes to the reactivity of this compound in various chemical reactions.
Chemical Reactions Analysis

(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone can participate in several chemical reactions:

  1. Nucleophilic Substitution:
    • The carbonyl carbon can act as an electrophile in nucleophilic addition reactions, allowing for further functionalization.
  2. Reduction Reactions:
    • The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Reactivity with Amines:
    • The compound may react with primary or secondary amines to form new amide derivatives, expanding its utility in synthetic chemistry.

These reactions highlight its versatility as a building block for more complex organic molecules .

Mechanism of Action

The mechanism of action for (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone is not extensively documented but can be inferred based on its structural characteristics:

  1. Receptor Interaction:
    • This compound may interact with specific neurotransmitter receptors due to its structural similarity to other known piperidine derivatives.
    • Potential targets include dopamine and serotonin receptors, which are crucial in modulating mood and behavior.
  2. Biological Activities:
    • Studies suggest that compounds with similar structures exhibit analgesic, anti-inflammatory, or neuroprotective effects, indicating that (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone may possess similar properties .
Physical and Chemical Properties Analysis

The physical and chemical properties of (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone include:

  1. Physical State: Typically appears as a solid or crystalline substance.
  2. Melting Point: Specific melting points can vary but are generally reported around 248–254°C depending on purity.
  3. Solubility: Soluble in organic solvents like ethanol, methanol, and dichloromethane but poorly soluble in water due to its hydrophobic nature.
  4. Spectroscopic Data:
    • Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry data provide insights into its structure and purity.

These properties are essential for determining its applicability in various fields including pharmaceuticals .

Applications

(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone has potential applications across multiple scientific domains:

  1. Pharmaceutical Development:
    • As a lead compound or intermediate in drug synthesis targeting neurological disorders or pain management.
  2. Chemical Research:
    • Utilized in studies exploring new synthetic methodologies or reaction mechanisms involving piperidine derivatives.
  3. Material Science:
    • Potential use in developing new materials with specific optical or electronic properties due to its structural characteristics.
Medicinal Chemistry and Structure-Activity Relationships (SAR) of (4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone

Design Rationale for Piperidine-Based Inhibitors in Mycobacterial MenA Targeting

The benzoylpiperidine core of (4-(benzyloxy)phenyl)(piperidin-4-yl)methanone serves as a critical scaffold for inhibiting MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis (Mtb). MenA catalyzes the antepenultimate step in the menaquinone (MK) biosynthetic pathway, an essential component of the electron transport chain (ETC) required for ATP generation under hypoxic granulomatous conditions [3]. MK biosynthesis is absent in humans, making MenA a selective antitubercular target. The lead compound (Compound 1) featured a benzophenone core linked to a 4-methylenepiperidine via an ether bridge (cLogP = 7.9), exhibiting potent anti-TB activity but suboptimal drug-like properties [3]. The benzoylpiperidine moiety in (4-(benzyloxy)phenyl)(piperidin-4-yl)methanone emerged as a strategic bioisostere, replacing the metabolically labile benzophenone while maintaining key interactions with MenA’s hydrophobic prenyl diphosphate binding site [5] [8]. This design leverages the piperidine nitrogen for salt formation (enhancing solubility) and the carbonyl group for hydrogen bonding with catalytic residues [5].

Table 1: Key Properties of MenA Inhibitor Scaffolds

Scaffold TypecLogPMenA IC₅₀ (μM)Mtb GIC₅₀ (μM)Metabolic Stability
Initial Benzophenone (1)7.9~15~10Low
Benzoylpiperidine Derivatives4.5–6.013–228–10Moderate to High

Optimization of Lipophilicity and Drug-Like Properties via Region-Specific Modifications

Systematic structure-activity relationship (SAR) studies focused on three molecular regions of the benzoylpiperidine scaffold:

  • Western Region (Aromatic Ring): Replacement of the 3-methoxy-4-chlorobenzophenone with a 4-benzyloxyphenyl group reduced cLogP by ~1.5 units while preserving MenA binding affinity. The benzyloxy group provided optimal π-stacking interactions without excessive hydrophobicity [3].
  • Central Region (Piperidine): Retaining the piperidin-4-yl methanone core was essential for activity. N-methylation decreased potency (IC₅₀ > 50 μM), confirming the free NH’s role in hydrogen bonding. Conversely, piperidine ring expansion (e.g., to azepane) abolished MenA inhibition [3] [8].
  • Eastern Region (Linker/Substituent): The ether linkage (–CH₂–O–) between piperidine and the western aryl group was critical. Replacement with –CH₂–CH₂– or direct bonds reduced Mtb activity 10-fold. Modifications of the benzyloxy group’s phenyl ring (e.g., 4-fluoro substitution) improved metabolic stability by blocking oxidative metabolism .

These optimizations yielded analogs with cLogP values of 4.5–6.0, enhancing aqueous solubility and reducing cytochrome P450 inhibition compared to earlier leads [3].

Role of Benzyloxy Substituents in Enhancing Binding Affinity and Metabolic Stability

The 4-benzyloxy moiety in (4-(benzyloxy)phenyl)(piperidin-4-yl)methanone contributes significantly to target engagement and pharmacokinetics:

  • Target Binding: The benzyloxy phenyl group occupies a hydrophobic cleft adjacent to MenA’s active site, with the ether oxygen forming a water-mediated hydrogen bond to Thr196. Para-substitutions (e.g., electron-donating groups) enhanced affinity by 2–3 fold compared to meta-substituted analogs [2] [5].
  • Metabolic Stability: The benzyloxy group’s para-position resists rapid oxidative metabolism. Comparative studies showed unsubstituted benzyloxy derivatives had >2-fold higher microsomal half-lives than alkoxy variants (e.g., butoxy). Fluorination at the benzyl ring’s 4-position further blocked CYP3A4-mediated dealkylation [5].

Table 2: Impact of Benzyloxy Modifications on Drug Properties

Benzyloxy SubstituentMenA IC₅₀ (μM)cLogPt₁/₂ (Human Microsomes, min)
Unsubstituted185.142
4-Fluoro155.367
4-Methoxy224.838
3-Fluoro355.329

Comparative SAR Analysis with Related Piperidine Derivatives in Electron Transport Chain Inhibition

Benzoylpiperidine-based MenA inhibitors exhibit distinct SAR patterns compared to other ETC-targeting piperidine derivatives:

  • Versus NDH-2 Inhibitors: Unlike MenA-targeting scaffolds, NADH dehydrogenase 2 (NDH-2) inhibitors (e.g., quinazoline derivatives) require cationic head groups for interaction with the flavin cofactor. Benzoylpiperidine lacks this feature, explaining its NDH-2 inactivity [3] [9].
  • Synergy with Cytochrome Inhibitors: MenA inhibitors like (4-(benzyloxy)phenyl)(piperidin-4-yl)methanone show potent synergy with Q203 (cytochrome bc₁:aa₃ inhibitor) and bedaquiline (ATP synthase inhibitor), reducing Mtb viability by >99% in vitro. This contrasts with piperidine-based DprE1 inhibitors (e.g., benzothiazinones), which lack ETC synergy [3].
  • Privileged Structure Validation: The benzoylpiperidine fragment’s versatility is evident in its role across multiple target classes. For example, 11β-HSD1 inhibitors for diabetes feature similar 4-arylpiperidine motifs but require C3-spirocyclic constraints absent in MenA inhibitors [5] [6].

Table 3: Comparative SAR of Piperidine-Based Antimycobacterials

TargetCore StructureCritical SAR FeaturesSynergy with ETC Inhibitors
MenABenzoylpiperidine + benzyloxyarylFree piperidine NH; para-benzyloxy etherYes (Q203, bedaquiline)
NDH-2Quinazoline-piperidineCationic head group; planar heterocycleLimited
DprE1Piperidine-benzothiazinoneNitro group; C2 carboxamideNo

Properties

CAS Number

1263378-61-5

Product Name

(4-(Benzyloxy)phenyl)(piperidin-4-yl)methanone

IUPAC Name

(4-phenylmethoxyphenyl)-piperidin-4-ylmethanone

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C19H21NO2/c21-19(17-10-12-20-13-11-17)16-6-8-18(9-7-16)22-14-15-4-2-1-3-5-15/h1-9,17,20H,10-14H2

InChI Key

JVPMDDZSVXOPLF-UHFFFAOYSA-N

SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.